Barium hexafluorosilicate

Beschreibung

Eigenschaften

IUPAC Name |

barium(2+);hexafluorosilicon(2-) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Ba.F6Si/c;1-7(2,3,4,5)6/q+2;-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRLMRHFZRPYSNK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

F[Si-2](F)(F)(F)(F)F.[Ba+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

BaSiF6, BaF6Si | |

| Record name | barium hexafluorosilicate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

17084-08-1 (Parent) | |

| Record name | Barium hexafluorosilicate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017125803 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID80884961 | |

| Record name | Barium hexafluorosilicate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80884961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; Insoluble in water (0.0235 g/100mL at 25 deg C); [Merck Index] Powder; [Sigma-Aldrich MSDS] | |

| Record name | Barium hexafluorosilicate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20273 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

17125-80-3 | |

| Record name | Barium hexafluorosilicate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17125-80-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Barium hexafluorosilicate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017125803 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silicate(2-), hexafluoro-, barium (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Barium hexafluorosilicate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80884961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Barium hexafluorosilicate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.430 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BARIUM HEXAFLUOROSILICATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W4A72RWE6Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

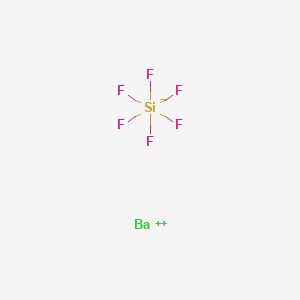

Barium hexafluorosilicate chemical formula and structure

An In-depth Technical Guide to Barium Hexafluorosilicate (B96646)

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of barium hexafluorosilicate (BaSiF₆), detailing its chemical formula, structure, physicochemical properties, and synthesis. The information is intended for use in research, materials science, and chemical development contexts.

Chemical Formula and Structure

This compound is an inorganic salt with the chemical formula BaSiF₆ .[1][2] Its IUPAC name is barium(2+);hexafluorosilicon(2-).[1][3] The compound is also commonly known as barium silicofluoride or barium fluorosilicate.[3][4][5]

The structure is composed of a barium cation (Ba²⁺) and a hexafluorosilicate anion ([SiF₆]²⁻).[4][6][7] In the solid state, this compound crystallizes in a trigonal (rhombohedral) crystal system with the space group R-3m.[3][8][9] The crystal structure consists of Ba²⁺ cations coordinated to twelve fluoride (B91410) ions, forming BaF₁₂ cuboctahedra.[8] The silicon atom is centrally located within an octahedron of six fluoride ions (SiF₆ octahedra).[8] This arrangement forms a stable, three-dimensional ionic lattice.[8]

Physicochemical Properties

This compound is a white crystalline solid.[4][10] Key quantitative data for this compound are summarized in the table below.

| Property | Value | Citations |

| Molecular Formula | BaSiF₆ | [1][2][5] |

| Molar Mass | 279.40 g/mol | [1][3][5] |

| Appearance | White crystalline powder | [1][10][11] |

| Density | 4.279 g/cm³ | [1] |

| Thermal Behavior | Decomposes at 300°C | [5][10] |

| Crystal System | Trigonal | [8] |

| Space Group | R-3m | [3][8][9] |

| Lattice Constants | a = 7.189 Å, c = 7.015 Å | [3][9] |

| Solubility in Water | 0.015 g/100 mL (0°C) 0.0235 g/100 mL (25°C) 0.091 g/100 mL (100°C) | [5] |

| CAS Number | 17125-80-3 | [3][4][5][11] |

Experimental Protocols: Synthesis

This compound is synthesized via a precipitation reaction, leveraging its poor solubility in water.[1][5] The standard laboratory method involves the reaction of a soluble barium salt, such as barium chloride (BaCl₂), with hexafluorosilicic acid (H₂SiF₆).[1][12]

Reaction: BaCl₂ (aq) + H₂SiF₆ (aq) → BaSiF₆ (s)↓ + 2HCl (aq)[1]

Methodology:

-

Preparation of Reactant Solutions:

-

Prepare an aqueous solution of barium chloride (BaCl₂). The concentration will depend on the desired yield and scale.

-

Obtain or prepare an aqueous solution of hexafluorosilicic acid (H₂SiF₆).

-

-

Precipitation:

-

Slowly add the hexafluorosilicic acid solution to the barium chloride solution with constant stirring.

-

A white precipitate of this compound will form immediately due to its low solubility.[1]

-

-

Isolation and Purification:

-

Allow the mixture to stand to ensure complete precipitation.

-

Separate the precipitate from the supernatant liquid by filtration (e.g., using a Büchner funnel).

-

Wash the collected precipitate with cold deionized water to remove soluble impurities, primarily hydrochloric acid and any unreacted barium chloride.

-

Repeat the washing step as necessary.

-

-

Drying:

-

Dry the purified precipitate in a drying oven at a temperature well below its decomposition point (e.g., 100-120°C) until a constant weight is achieved.

-

-

Characterization:

-

The final product can be characterized using techniques such as X-ray diffraction (XRD) to confirm the crystal structure and purity.

-

Visualization

The following diagram illustrates the experimental workflow for the synthesis of this compound.

Caption: Synthesis workflow for this compound.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. scbt.com [scbt.com]

- 3. This compound | Ba.F6Si | CID 28299 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CAS 17125-80-3: this compound | CymitQuimica [cymitquimica.com]

- 5. This compound [drugfuture.com]

- 6. GSRS [gsrs.ncats.nih.gov]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. mp-5588: BaSiF6 (trigonal, R-3m, 166) [legacy.materialsproject.org]

- 9. The structures of this compound and cesium hexafluororhenate(V) : Find an Expert : The University of Melbourne [findanexpert.unimelb.edu.au]

- 10. Page loading... [wap.guidechem.com]

- 11. This compound | 17125-80-3 [chemicalbook.com]

- 12. Hexafluorosilicic acid - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to Barium Hexafluorosilicate (CAS: 17125-80-3)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Barium hexafluorosilicate (B96646) (BaSiF₆), with CAS number 17125-80-3, is an inorganic compound composed of a barium cation and a hexafluorosilicate anion.[1] It typically presents as a white crystalline solid.[1] This compound is recognized for its high stability and low solubility in water.[1] Barium hexafluorosilicate has applications in various industrial and scientific fields, including the production of specialty glasses and ceramics, as a precursor for other barium-containing materials, and historically as a pesticide.[1][2][3] For professionals in research and drug development, understanding its physicochemical properties, synthesis, and biological interactions is crucial for both material science applications and for assessing its toxicological profile.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| CAS Number | 17125-80-3 | [3][4] |

| Molecular Formula | BaSiF₆ | [3][5] |

| Molecular Weight | 279.40 g/mol | [3][6] |

| Appearance | White crystalline powder/solid | [1][2][3] |

| Density | 4.279 g/cm³ | [3] |

| Solubility in Water | Poorly soluble | [3] |

| 0.0235 g/100 mL at 25 °C | [6] | |

| Decomposition Temperature | 300 °C | [7] |

| Crystal Structure | Orthorhombic | [7] |

Synthesis and Characterization

The primary synthesis route for this compound is through a precipitation reaction. A general workflow for its synthesis and subsequent characterization is outlined below.

Experimental Protocol for Synthesis

The most common laboratory-scale synthesis of this compound involves the reaction of an aqueous solution of a soluble barium salt, such as barium chloride (BaCl₂), with hexafluorosilicic acid (H₂SiF₆).[3]

Materials:

-

Barium chloride (BaCl₂)

-

Hexafluorosilicic acid (H₂SiF₆)

-

Distilled water

-

Filter paper

-

Beakers

-

Stirring rod

-

Drying oven

Procedure:

-

Prepare an aqueous solution of barium chloride by dissolving a stoichiometric amount of BaCl₂ in distilled water.

-

In a separate beaker, dilute the hexafluorosilicic acid with distilled water.

-

Slowly add the hexafluorosilicic acid solution to the barium chloride solution while continuously stirring. A white precipitate of this compound will form immediately due to its low solubility. The reaction is as follows: BaCl₂ (aq) + H₂SiF₆ (aq) → BaSiF₆ (s) + 2HCl (aq)[3]

-

Continue stirring for a predetermined period to ensure the completion of the reaction.

-

Separate the precipitate from the solution by vacuum filtration using appropriate filter paper.

-

Wash the collected precipitate several times with distilled water to remove any unreacted starting materials and the hydrochloric acid byproduct.

-

Dry the purified precipitate in a drying oven at a controlled temperature (e.g., 100-120 °C) until a constant weight is achieved. The final product is a fine, white powder of this compound.

An alternative "dry method" has also been patented, which involves reacting ammonium (B1175870) fluorosilicate with barium carbonate or barium hydroxide (B78521) at elevated temperatures (100-300 °C).[8]

Experimental Protocols for Characterization

XRD is a fundamental technique to confirm the crystalline phase and purity of the synthesized this compound.

Methodology:

-

Sample Preparation: A small amount of the dried this compound powder is finely ground using an agate mortar and pestle to ensure a random orientation of the crystallites. The powder is then mounted onto a sample holder, ensuring a flat and smooth surface.

-

Instrumentation: A powder X-ray diffractometer with a Cu Kα radiation source is typically used.

-

Data Collection: The XRD pattern is recorded over a 2θ range, for instance, from 10° to 80°, with a step size and scan speed optimized for good resolution and signal-to-noise ratio.

-

Data Analysis: The obtained diffraction pattern is compared with standard reference patterns from databases such as the Joint Committee on Powder Diffraction Standards (JCPDS) to confirm the identity and purity of the this compound. The crystal structure can be determined to be orthorhombic.[7]

FTIR spectroscopy is employed to identify the functional groups present in the compound, specifically the vibrational modes of the hexafluorosilicate anion (SiF₆²⁻).

Methodology:

-

Sample Preparation: The KBr pellet method is commonly used for solid samples. A small amount of the this compound powder (typically 1-2 mg) is mixed with approximately 200 mg of dry potassium bromide (KBr) powder. The mixture is thoroughly ground to a fine powder and then pressed into a thin, transparent pellet using a hydraulic press.

-

Instrumentation: An FTIR spectrometer is used for the analysis.

-

Data Collection: A background spectrum of a pure KBr pellet is first collected. Then, the spectrum of the sample pellet is recorded, typically in the range of 4000 to 400 cm⁻¹.

-

Data Analysis: The resulting spectrum is analyzed for characteristic absorption bands. The presence of strong absorption bands corresponding to the stretching and bending vibrations of the Si-F bonds in the SiF₆²⁻ anion confirms the composition of the product.

Applications

This compound has several industrial and scientific applications:

-

Ceramics and Glass Manufacturing: It is used in the production of specialty glasses and ceramics, where it can act as a flux and opacifier.[1]

-

Precursor for Silicon Tetrafluoride: It serves as a source material for the preparation of silicon tetrafluoride (SiF₄).[2]

-

Pesticide: Historically, it has been used as an insecticide.[2][3]

-

Chemical Reagent: In laboratory settings, it is used as a source of barium and hexafluorosilicate ions for various chemical reactions.[3]

-

Ammonium Bifluoride Preparation: It is also useful in the preparation of ammonium bifluoride.[2][9]

Toxicology and Biological Interactions

This compound is classified as harmful if swallowed or inhaled.[6] The toxicity of the compound is attributed to both the barium cation (Ba²⁺) and the hexafluorosilicate anion (SiF₆²⁻).

Toxicity Data

| Parameter | Value | Species | Route | Reference |

| LD50 | 175 mg/kg | Rat | Oral | [10] |

| GHS Hazard Statements | H302: Harmful if swallowed | - | - | [6] |

| H332: Harmful if inhaled | - | - | [6] |

Mechanism of Toxicity: Barium Ion Interaction with Potassium Channels

The primary mechanism of acute toxicity for soluble barium compounds is the blockade of potassium channels.[6] Barium ions (Ba²⁺) are known to be potent antagonists of potassium channels, which are crucial for maintaining the resting membrane potential of excitable cells such as neurons and muscle cells.

The interaction of barium ions with potassium channels can be visualized as a multi-step process:

This blockade of potassium efflux leads to a shift of potassium from the extracellular to the intracellular space, resulting in hypokalemia (low blood potassium).[6] The reduced potassium permeability of the cell membrane causes depolarization, leading to increased excitability of muscle cells, which can manifest as muscle weakness, paralysis, and cardiac arrhythmias.[11]

Hexafluorosilicate Ion Toxicity

The hexafluorosilicate anion (SiF₆²⁻) can also contribute to the overall toxicity. In aqueous environments, it can hydrolyze to release fluoride (B91410) ions (F⁻).[12][13] Fluoride ions are known to interfere with calcium metabolism, which can lead to cardiac disorders. Furthermore, long-term exposure to fluorides can affect bone health, potentially leading to fluorosis.

Safety and Handling

Given its toxicity, this compound must be handled with appropriate safety precautions.

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection. In case of dust formation, use a particulate filter respirator.[14]

-

Handling: Use in a well-ventilated area. Avoid breathing dust. Wash hands thoroughly after handling.[14]

-

Storage: Store in a tightly closed container in a dry and well-ventilated place.[15]

-

First Aid: In case of ingestion, seek immediate medical attention. For skin contact, wash immediately with plenty of water.[14]

Conclusion

This compound is a versatile inorganic compound with important applications in materials science. However, its significant toxicity necessitates careful handling and a thorough understanding of its biological effects. For researchers and drug development professionals, the primary toxicological concern arises from the barium ion's ability to block potassium channels, a mechanism that can inform the assessment of potential risks associated with barium-containing compounds. Further research into the specific interactions of the hexafluorosilicate anion within biological systems could provide a more complete toxicological profile.

References

- 1. CAS 17125-80-3: this compound | CymitQuimica [cymitquimica.com]

- 2. This compound | 17125-80-3 [chemicalbook.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. CAS Common Chemistry [commonchemistry.cas.org]

- 5. scbt.com [scbt.com]

- 6. This compound | Ba.F6Si | CID 28299 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound [chemister.ru]

- 8. CN101676213B - Method for preparing barium fluosilicate and barium fluoride by dry method - Google Patents [patents.google.com]

- 9. pharmaffiliates.com [pharmaffiliates.com]

- 10. This compound | CAS#:17125-80-3 | Chemsrc [chemsrc.com]

- 11. mdpi.com [mdpi.com]

- 12. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 13. FLUOROSILICATES, N.O.S. | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 14. chemos.de [chemos.de]

- 15. This compound | 17125-80-3 [sigmaaldrich.com]

Physical and chemical properties of Barium hexafluorosilicate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Barium hexafluorosilicate (B96646) (BaSiF₆), also known as barium silicofluoride, is an inorganic salt composed of a barium cation (Ba²⁺) and a hexafluorosilicate anion (SiF₆²⁻).[1][2] It typically presents as a white, crystalline, orthorhombic solid.[2] While possessing properties that make it useful in certain industrial applications, its significant toxicity largely precludes its use in biological or pharmaceutical contexts. This guide provides an in-depth overview of the physical and chemical properties of Barium hexafluorosilicate, detailed experimental protocols for its synthesis and analysis, and a clear perspective on its applications and toxicological profile.

Physical and Chemical Properties

The fundamental physical and chemical characteristics of this compound are summarized below. These properties are crucial for its handling, application, and understanding its behavior in various chemical environments.

Table 1: Physical Properties of this compound

| Property | Value | References |

| Molecular Formula | BaSiF₆ | [1][2] |

| Molecular Weight | 279.40 g/mol | [2] |

| Appearance | White crystalline powder or orthorhombic needles | [1][2] |

| Density | 4.29 g/cm³ (at 21°C) | [2] |

| Melting Point | Decomposes at 300°C | [2] |

| Solubility in Water | 0.015 g/100 mL (0°C)0.0235 g/100 mL (25°C)0.091 g/100 mL (100°C) | [2] |

| Solubility in Other Solvents | Practically insoluble in alcohol.Slightly soluble in dilute acids.Soluble in ammonium (B1175870) chloride solution. | [2] |

Table 2: Chemical Identity of this compound

| Identifier | Value | References |

| IUPAC Name | barium(2+);hexafluorosilicon(2-) | [1] |

| CAS Number | 17125-80-3 | [2] |

| PubChem CID | 28299 | [3] |

| EC Number | 241-189-1 | [1] |

| UNII | W4A72RWE6Q | [1] |

Chemical Behavior

This compound is a stable compound under normal conditions.[4] However, prolonged contact with water can lead to hydrolysis, a process significantly accelerated by the presence of alkali.[2] When heated to decomposition, it emits toxic fumes of fluorine-containing compounds.[4]

Applications and Relevance to Drug Development

Industrial Applications

The primary applications of this compound are industrial, leveraging its chemical properties for specific manufacturing processes:

-

Preparation of Silicon Tetrafluoride (SiF₄): It serves as a precursor in the synthesis of SiF₄.

-

Pesticide: Historically, it has been used as an insecticide.[2]

-

Ceramics and Glass: It finds use in the production of specialty glasses and ceramics due to its thermal stability.[4]

Status in Drug Development and Biological Signaling

There is no evidence to suggest that this compound has any current or historical application in drug development or as a modulator of biological signaling pathways in a therapeutic context.

The compound is highly toxic.[2] The toxicity of barium compounds is primarily due to the barium ion (Ba²⁺), which acts as a competitive potassium channel antagonist.[3] This action disrupts the normal flow of potassium ions across cell membranes, which is critical for the function of the nervous and muscular systems. Disruption of potassium channels can lead to severe health effects, including muscle weakness, paralysis, and cardiac arrhythmias.[3][5] Given this mechanism of toxicity, this compound is unsuitable for pharmaceutical applications. The audience in drug development should be aware of its toxicological profile rather than its therapeutic potential.

Experimental Protocols

The following sections provide detailed methodologies for the laboratory-scale synthesis and characterization of this compound.

Synthesis of this compound via Precipitation

The most common method for synthesizing this compound is through a precipitation reaction by mixing a solution containing barium ions with one containing hexafluorosilicate ions.[1] The low solubility of BaSiF₆ in water drives the reaction to form a solid precipitate.[1]

Principle: BaCl₂ (aq) + H₂SiF₆ (aq) → BaSiF₆ (s)↓ + 2HCl (aq)

Materials:

-

Barium chloride (BaCl₂)

-

Hexafluorosilicic acid (H₂SiF₆, ~20-30% solution)

-

Distilled water

-

Beakers

-

Stirring rod

-

Filtration apparatus (e.g., Büchner funnel and flask)

-

Ashless filter paper

-

Drying oven

Procedure:

-

Prepare Reactant Solutions:

-

Prepare a solution of Barium chloride by dissolving a stoichiometric amount in distilled water.

-

Use a commercially available solution of Hexafluorosilicic acid or dilute it to the desired concentration with distilled water.

-

-

Precipitation:

-

Slowly add the Hexafluorosilicic acid solution to the Barium chloride solution while stirring continuously.

-

A white precipitate of this compound will form immediately.[1]

-

Continue stirring for a short period to ensure the reaction goes to completion.

-

-

Isolation and Purification:

-

Isolate the precipitate by vacuum filtration using a Büchner funnel and ashless filter paper.

-

Wash the precipitate on the filter paper with small portions of cold distilled water to remove soluble impurities, such as hydrochloric acid and any unreacted starting materials.

-

Continue washing until the filtrate is free of chloride ions (can be tested with a silver nitrate (B79036) solution).

-

-

Drying:

-

Carefully transfer the filtered solid to a watch glass or evaporating dish.

-

Dry the product in a drying oven at a temperature of approximately 100-120°C until a constant weight is achieved.

-

-

Storage:

-

Store the dry this compound powder in a tightly sealed container in a dry place.

-

Caption: Workflow for the synthesis of this compound.

Characterization by Powder X-ray Diffraction (PXRD)

Powder X-ray Diffraction is a primary technique for confirming the crystal structure and phase purity of the synthesized this compound.

Principle: X-rays are diffracted by the crystalline lattice of the sample at specific angles (2θ). The resulting diffraction pattern is unique to the crystalline phase and can be compared to standard patterns from databases for identification.

Apparatus:

-

Powder X-ray diffractometer with a Cu Kα radiation source (λ = 1.5406 Å)

-

Sample holder (typically a flat plate)

-

Mortar and pestle for sample grinding

-

Spatula

Procedure:

-

Sample Preparation:

-

Take a small amount of the dried this compound powder.

-

Gently grind the sample using a mortar and pestle to ensure a fine, homogeneous powder with random crystallite orientation. This minimizes preferred orientation effects in the diffraction pattern.

-

-

Sample Mounting:

-

Carefully pack the powdered sample into the sample holder, ensuring a flat and smooth surface that is level with the holder's top edge.

-

-

Data Collection:

-

Place the sample holder into the diffractometer.

-

Set the instrument parameters. A typical scan might be:

-

2θ Range: 10° to 80°

-

Step Size: 0.02°

-

Scan Speed (Time per step): 1-2 seconds

-

-

Initiate the X-ray source and the detector scan.

-

-

Data Analysis:

-

The instrument software will generate a diffractogram (a plot of intensity vs. 2θ).

-

Identify the peak positions (d-spacings) and their relative intensities.

-

Compare the experimental diffraction pattern with a reference pattern for this compound from a database (e.g., the International Centre for Diffraction Data - ICDD). A match in peak positions and relative intensities confirms the identity and purity of the product.

-

Caption: Workflow for the characterization of BaSiF₆ by PXRD.

Safety and Handling

This compound is a toxic compound and must be handled with appropriate safety precautions.

-

Toxicity: Harmful if swallowed or inhaled.[1] It is highly toxic, and all soluble barium compounds should be treated as such.[2]

-

Personal Protective Equipment (PPE): Wear safety glasses or goggles, a lab coat, and chemical-resistant gloves. When handling the powder, use a fume hood or ensure adequate ventilation to avoid inhalation.

-

Handling: Avoid contact with skin, eyes, and clothing. Do not ingest. Wash hands thoroughly after handling.

-

Storage: Store in a cool, dry, well-ventilated area in a tightly closed container.

-

Disposal: Dispose of waste material in accordance with local, regional, and national regulations for hazardous waste.

References

An In-depth Technical Guide to Barium Hexafluorosilicate: Properties and Characterization

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the core physicochemical properties of barium hexafluorosilicate (B96646) (BaSiF₆). The information is presented to support its application in various scientific and research contexts.

Physicochemical Properties of Barium Hexafluorosilicate

This compound is an inorganic compound that appears as a white crystalline solid.[1][2] It is utilized as a chemical reagent in experimental applications and has historically been used as an insecticide.[2]

The fundamental physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Unit |

| Molecular Weight | 279.40 | g/mol |

| Density | 4.279 | g/cm³ |

| CAS Number | 17125-80-3 | N/A |

| Molecular Formula | BaF₆Si | N/A |

| Appearance | White crystalline powder | N/A |

| Melting Point | Decomposes at 300 | °C |

Note: Data compiled from multiple sources.[1][3][4]

Experimental Protocols

A critical aspect of utilizing any chemical compound in a research or development setting is the verification of its physical properties. The following section outlines a standard methodology for determining the density of a solid compound like this compound.

Gas pycnometry is a common and highly accurate method for determining the true density of a solid material. It works by measuring the volume of the solid sample by detecting the pressure change of a known volume of an inert gas (e.g., helium) as it fills a chamber containing the sample.

Materials and Equipment:

-

Gas pycnometer

-

Analytical balance

-

This compound sample

-

Helium gas (or another inert gas)

-

Spatula

-

Sample cell

Procedure:

-

Calibration: Calibrate the gas pycnometer according to the manufacturer's instructions, typically using a standard calibration sphere of known volume.

-

Sample Preparation: Weigh the empty sample cell on an analytical balance and record the mass. Add a sufficient amount of the this compound powder to the sample cell and reweigh it. The difference in mass is the mass of the sample.

-

Measurement: Place the sample cell containing the this compound into the analysis chamber of the gas pycnometer.

-

Purging: Purge the chamber with the analysis gas (helium) to remove any air and moisture that may be adsorbed to the sample surface.

-

Analysis: The instrument will then automatically carry out a series of pressurization and depressurization steps between the sample chamber and a reference chamber of a known volume.

-

Data Acquisition: The instrument's software calculates the volume of the sample based on the pressure changes observed during the analysis.

-

Density Calculation: The density (ρ) is then calculated using the formula: ρ = mass / volume

-

Repeatability: Repeat the measurement several times to ensure the results are consistent and report the average density.

Conceptual Workflow and Diagrams

The following diagrams illustrate the logical relationships in the synthesis and characterization of this compound.

Caption: Synthesis and processing workflow for this compound.

Caption: Key properties and applications of this compound.

References

Synthesis of Barium Hexafluorosilicate from Barium Chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of barium hexafluorosilicate (B96646) from barium chloride. The document details the chemical properties of the compound, a step-by-step experimental protocol, and a summary of relevant quantitative data.

Introduction

Barium hexafluorosilicate (BaSiF₆) is an inorganic compound that typically appears as a white crystalline solid.[1][2] It is recognized for its high stability and low solubility in water.[1] This compound serves as a precursor in the synthesis of other barium-containing materials and finds applications in the production of specialty glasses and ceramics.[1] Historically, it has also been used as an insecticide. The primary synthesis route involves the reaction of a soluble barium salt, such as barium chloride (BaCl₂), with hexafluorosilicic acid (H₂SiF₆), which results in the precipitation of this compound due to its poor solubility.[3]

Properties of this compound

A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is essential for handling, storage, and application of the compound.

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

| Chemical Formula | BaSiF₆ |

| Molecular Weight | 279.40 g/mol [4][5] |

| Appearance | White crystalline powder/orthorhombic needles[2][4] |

| Density | 4.29 g/cm³[4] |

| Solubility in Water | 0.0235 g/100 mL at 25°C[4][5] |

| Solubility in other solvents | Practically insoluble in alcohol; soluble in ammonium (B1175870) chloride solution[4] |

| Thermal Decomposition | Decomposes at 300°C[4] |

| CAS Number | 17125-80-3[4] |

Experimental Protocol for Synthesis

The following protocol for the synthesis of this compound from barium chloride is based on procedures outlined in scientific literature.

Materials and Equipment

-

Barium chloride (BaCl₂)

-

30% Hexafluorosilicic acid (H₂SiF₆)

-

Deionized water

-

Beakers

-

Stirring apparatus

-

Filtration system (e.g., Büchner funnel and flask)

-

Drying oven

-

Desiccator

Synthesis Procedure

The overall chemical reaction is as follows:

BaCl₂ + H₂SiF₆ → BaSiF₆(s) + 2HCl

Step 1: Preparation of Barium Chloride Solution

-

Dissolve 25 g of barium chloride in 70 mL of deionized water in a beaker.

-

Stir the solution until the barium chloride is completely dissolved.

Step 2: Precipitation of this compound

-

Slowly add 30% hexafluorosilicic acid to the barium chloride solution while stirring continuously.

-

Continue adding the acid until the precipitation of this compound is complete. The solid will appear as a white precipitate.

Step 3: Filtration and Washing

-

Separate the precipitate from the solution by filtration.

-

Wash the collected solid repeatedly with deionized water.

-

Continue washing until a test of the filtrate for chloride ions (e.g., with silver nitrate (B79036) solution) is negative.

Step 4: Drying

-

Heat the washed precipitate to 110-120°C in a drying oven until it is completely dry.

-

For thorough drying, place the dried product in a desiccator to cool and to remove any residual moisture.

Experimental Data

The following table summarizes the experimental parameters based on the described protocol. It is important to note that while the protocol provides reactant quantities, the expected yield and purity are not explicitly stated in the source literature and should be determined experimentally.

Table 2: Summary of Experimental Parameters

| Parameter | Value/Description |

| Reactant: Barium Chloride | 25 g |

| Reactant: Hexafluorosilicic Acid | 30% aqueous solution |

| Solvent | 70 mL deionized water |

| Reaction Temperature | Not specified (typically ambient temperature) |

| Purification Method | Filtration and repeated washing with deionized water |

| Drying Temperature | 110-120°C |

| Theoretical Yield | (To be calculated based on stoichiometry) |

| Actual Yield | (To be determined experimentally) |

| Purity | (To be determined experimentally) |

Visualizing the Process

Experimental Workflow

The synthesis of this compound from barium chloride follows a straightforward logical progression from reactants to the final purified product. The following diagram illustrates this experimental workflow.

Caption: Experimental workflow for the synthesis of this compound.

Safety Considerations

Barium chloride and its soluble salts are highly toxic if ingested. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All procedures should be carried out in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheets (SDS) for all chemicals used.

References

An In-depth Technical Guide to the Crystal Structure of Barium Hexafluorosilicate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure of Barium Hexafluorosilicate (B96646) (BaSiF₆), a compound of interest in materials science and other fields. This document details its crystallographic parameters, experimental protocols for its synthesis and structure determination, and a visualization of the structural analysis workflow.

Introduction

Barium hexafluorosilicate, also known as barium silicofluoride, is an inorganic compound with the chemical formula BaSiF₆.[1] It presents as a white crystalline solid.[1] Understanding the precise arrangement of atoms within its crystal lattice is fundamental to comprehending its physical and chemical properties, which is crucial for its application in various scientific and industrial domains.

Crystal Structure and Properties

The crystal structure of this compound has been determined by single-crystal X-ray diffraction. It crystallizes in the trigonal system, belonging to the R -3 m :H space group.[2] The structure is characterized by the presence of [BaF₁₂] and [SiF₆] polyhedra.

Crystallographic Data

The crystallographic data for this compound at ambient and low temperatures are summarized in the table below. The initial structure was determined by Hoskins, Linden, Mulvaney, and O'Donnell in 1984.[2] A subsequent study by Svensson, Albertsson, Svensson, and Elding in 1986 provided a refined structure at a lower temperature of 180 K.

| Parameter | Hoskins et al. (1984) | Svensson et al. (1986) |

| Temperature | Ambient | 180 K |

| Crystal System | Trigonal | Trigonal |

| Space Group | R -3 m :H | R -3 m |

| Space Group Number | 166 | 166 |

| a (Å) | 7.189 | Data not available |

| b (Å) | 7.189 | Data not available |

| c (Å) | 7.015 | Data not available |

| α (°) | 90 | 90 |

| β (°) | 90 | 90 |

| γ (°) | 120 | 120 |

Note: Detailed unit cell parameters from the 1986 study were not available in the searched resources.

Experimental Protocols

Synthesis of this compound Crystals

Single crystals of this compound are typically prepared via a precipitation reaction in an aqueous solution.

Protocol:

-

Preparation of Reactant Solutions:

-

Prepare a solution of a soluble barium salt, such as Barium Chloride (BaCl₂).

-

Prepare a solution of hexafluorosilicic acid (H₂SiF₆).

-

-

Precipitation:

-

Slowly add the hexafluorosilicic acid solution to the Barium Chloride solution with constant stirring.

-

This compound, being poorly soluble in water, will precipitate out of the solution as a white solid.[1] The reaction is as follows: BaCl₂ (aq) + H₂SiF₆ (aq) → BaSiF₆ (s) + 2HCl (aq)

-

-

Crystal Growth:

-

To obtain single crystals suitable for X-ray diffraction, the precipitation should be carried out under conditions that favor slow crystal growth. This can be achieved by using dilute solutions and controlling the rate of addition of the precipitating agent.

-

-

Isolation and Purification:

-

The precipitated crystals are collected by filtration.

-

They are then washed with deionized water to remove any soluble impurities, such as the hydrochloric acid byproduct.

-

Finally, the crystals are dried under appropriate conditions.

-

Single-Crystal X-ray Diffraction Analysis

The determination of the crystal structure of this compound involves single-crystal X-ray diffraction.

Methodology:

-

Crystal Selection and Mounting: A suitable single crystal of this compound is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in an X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, which is rotated to collect diffraction data at various orientations. The diffraction pattern, consisting of a set of reflections with specific intensities, is recorded by a detector. For the low-temperature study, the crystal is cooled to 180 K using a suitable cryogenic system.

-

Data Processing: The raw diffraction data is processed to correct for various experimental factors, and the intensities of the reflections are integrated.

-

Structure Solution and Refinement: The processed data is used to solve the crystal structure. The space group is determined from the systematic absences in the diffraction pattern. The initial positions of the atoms are determined using direct methods or Patterson methods. These positions are then refined using least-squares methods to obtain the final, accurate atomic coordinates and displacement parameters.

Logical Workflow for Crystal Structure Determination

The following diagram illustrates the logical workflow from synthesis to the final determination of the crystal structure.

Caption: Workflow for the synthesis and crystal structure determination of BaSiF₆.

Conclusion

This guide has provided a detailed technical overview of the crystal structure of this compound. The crystallographic data, derived from seminal X-ray diffraction studies, establishes a solid foundation for understanding its material properties. The outlined experimental protocols for synthesis and structure determination offer valuable insights for researchers working with this and similar crystalline materials. The provided workflow diagram visually summarizes the logical progression from chemical synthesis to the elucidation of the atomic arrangement within the crystal lattice.

References

An In-depth Technical Guide to the Solubility of Barium Hexafluorosilicate in Water and Acids

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Barium Hexafluorosilicate (B96646) (BaSiF₆) in aqueous solutions and various acidic media. This document consolidates available quantitative data, outlines relevant experimental methodologies, and presents logical workflows through diagrammatic representations to support research and development activities.

Introduction

Barium hexafluorosilicate, an inorganic compound with the CAS number 17125-80-3, is a white crystalline solid.[1] It is recognized for its thermal stability and its limited solubility in water.[1] This compound finds applications as a precursor in the synthesis of other barium-containing materials and in the production of specialty glasses and ceramics.[1] Understanding its solubility characteristics is crucial for its application in various chemical processes, including its use as a source of barium and hexafluorosilicate ions in experimental reactions.[2]

Solubility of this compound

Solubility in Water

This compound exhibits low solubility in water. The solubility is temperature-dependent, increasing with a rise in temperature. Quantitative data on its solubility in water at various temperatures is summarized in the table below.

Table 1: Solubility of this compound in Water

| Temperature (°C) | Solubility ( g/100 mL H₂O) | Molar Solubility (mol/L) | Solubility Product (Ksp) |

| 0 | 0.015 | 5.37 x 10⁻⁴ | 2.88 x 10⁻⁷ |

| 25 | 0.0235 | 8.41 x 10⁻⁴ | 7.07 x 10⁻⁷ |

| 100 | 0.091 | 3.26 x 10⁻³ | 1.06 x 10⁻⁵ |

Molar solubility and Ksp values are calculated based on the provided solubility data and a molar mass of 279.42 g/mol . A Ksp value of 8.7 x 10⁻⁷ has also been reported based on a solubility of 0.026 g/100 mL.[3]

Solubility in Acids

The dissolution in acidic media is expected to be influenced by the reaction of the hexafluorosilicate anion (SiF₆²⁻) with H⁺ ions. This interaction would shift the dissolution equilibrium, potentially increasing the solubility compared to that in pure water. The hexafluorosilicate ion can undergo hydrolysis, especially in acidic conditions, to form species such as SiF₅⁻ and ultimately silicon dioxide and fluoride (B91410) ions.[1]

In the case of sulfuric acid, the solubility is expected to be exceedingly low due to the common ion effect and the precipitation of the highly insoluble barium sulfate (B86663) (BaSO₄).

Experimental Protocols for Solubility Determination

While specific, detailed experimental protocols for determining the solubility of this compound in acids are not extensively documented, established methods for sparingly soluble salts can be adapted. The following outlines a general experimental workflow.

General Experimental Workflow for Solubility Determination

Caption: A general workflow for the experimental determination of this compound solubility.

Methodological Details

-

Preparation of Saturated Solution: An excess amount of finely powdered this compound is added to a known volume of the desired solvent (deionized water or a specific concentration of acid).

-

Equilibration: The suspension is agitated in a constant temperature bath for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached between the solid and the dissolved ions.

-

Phase Separation: The saturated solution is carefully separated from the undissolved solid. This is typically achieved by centrifugation followed by filtration through a fine-pore membrane filter (e.g., 0.22 µm) to remove any particulate matter.

-

Analysis of Dissolved Barium: The concentration of barium ions in the clear filtrate is determined using a suitable analytical technique.

-

Inductively Coupled Plasma-Atomic Emission Spectrometry (ICP-AES): A sensitive and accurate method for determining the concentration of barium in aqueous solutions.

-

Atomic Absorption Spectrometry (AAS): Another widely used technique for the quantitative determination of metals like barium.

-

-

Calculation of Solubility: From the determined concentration of barium ions, the molar solubility of this compound can be calculated.

Chemical Reactions and Equilibria

Synthesis of this compound

This compound is typically synthesized via a precipitation reaction by mixing solutions containing barium ions (e.g., from barium chloride) and hexafluorosilicate ions (e.g., from hexafluorosilicic acid).[2]

Caption: Precipitation reaction for the synthesis of this compound.

Dissolution and Hydrolysis in Aqueous Solution

When suspended in water, this compound undergoes dissolution to a limited extent, establishing an equilibrium with its constituent ions. The hexafluorosilicate ion can then undergo hydrolysis.

Caption: Dissolution and subsequent hydrolysis of this compound in water.

Conclusion

This compound is a sparingly soluble salt in water, with its solubility increasing with temperature. While it is qualitatively described as slightly soluble in dilute acids, a lack of specific quantitative data in the public domain necessitates experimental determination for specific applications. The provided general experimental workflow and information on analytical techniques offer a solid foundation for such investigations. The synthesis and hydrolysis pathways, illustrated through diagrams, provide a clear understanding of the chemical behavior of this compound in aqueous environments. This guide serves as a valuable resource for professionals requiring a technical understanding of the solubility of this compound.

References

An In-depth Technical Guide to the Thermal Decomposition of Barium Hexafluorosilicate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal decomposition of Barium hexafluorosilicate (B96646) (BaSiF₆). It consolidates key quantitative data, details experimental protocols for thermal analysis, and presents visual representations of the underlying chemical processes and experimental workflows. This document is intended to serve as a valuable resource for professionals in research and development who require a thorough understanding of the thermal properties of this inorganic compound.

Physicochemical Properties of Barium Hexafluorosilicate

This compound is a white crystalline solid with the chemical formula BaSiF₆.[1][2] It is sparingly soluble in water.[1][2] A summary of its key physicochemical properties is presented in Table 1.

| Property | Value | Reference |

| Chemical Formula | BaSiF₆ | [1][3] |

| Molar Mass | 279.40 g/mol | [4] |

| Appearance | White crystalline powder | [2] |

| Density | 4.279 g/cm³ | [1] |

| CAS Number | 17125-80-3 | [2][4] |

| Solubility in Water | Poorly soluble | [1][2] |

Synthesis of this compound

The most common laboratory-scale synthesis of this compound involves the precipitation reaction between a soluble barium salt, such as Barium Chloride (BaCl₂), and Hexafluorosilicic acid (H₂SiF₆).[1] The low solubility of BaSiF₆ in water drives the reaction towards the formation of the precipitate.

The balanced chemical equation for this synthesis is:

BaCl₂ + H₂SiF₆ → BaSiF₆(s) + 2HCl

An alternative, dry-method for the preparation of this compound has also been described. This process involves the reaction of Ammonium silicofluoride with Barium carbonate or Barium hydroxide (B78521) at elevated temperatures (100 °C to 300 °C).[5]

A generalized workflow for the precipitation synthesis is depicted in the following diagram:

Caption: Workflow for the synthesis of this compound.

Thermal Decomposition of this compound

The thermal decomposition of this compound results in the formation of solid Barium Fluoride (B91410) (BaF₂) and gaseous Silicon Tetrafluoride (SiF₄). The decomposition reaction is as follows:

BaSiF₆(s) → BaF₂(s) + SiF₄(g)

The temperature at which this decomposition occurs has been reported with some variation, which can be attributed to different experimental conditions and the definition of "decomposition."

Decomposition Temperature Data

The thermal decomposition of this compound is not characterized by a sharp, single decomposition point but rather occurs over a temperature range. A study focused on the generation of SiF₄ for isotopic analysis provides a detailed perspective on this process. While the onset of decomposition is noted at 300 °C, the reaction becomes more apparent above 450 °C.[6] For complete and rapid decomposition, a temperature of 590 °C was utilized, achieving a 99.8% yield of SiF₄.[6]

| Temperature (°C) | Observation | Reference |

| 300 | Onset of decomposition | [4][6] |

| > 450 | Decomposition becomes apparent | [6] |

| 590 | 99.8% completion of decomposition to SiF₄ | [6] |

The following diagram illustrates the thermal decomposition pathway:

Caption: Thermal decomposition pathway of this compound.

Experimental Protocols for Thermal Analysis

Suggested Protocol for Thermogravimetric Analysis (TGA)

This suggested protocol is designed to characterize the thermal decomposition of this compound.

Objective: To determine the onset and completion temperatures of decomposition and the associated mass loss.

Instrumentation: A calibrated thermogravimetric analyzer.

Experimental Parameters:

| Parameter | Suggested Value | Rationale/Notes |

| Sample Mass | 5-10 mg | A smaller sample size minimizes thermal gradients within the sample. |

| Crucible | Alumina (Al₂O₃) or Platinum (Pt) | These materials are inert at the anticipated decomposition temperatures. |

| Atmosphere | Inert (e.g., Nitrogen, Argon) | An inert atmosphere prevents side reactions such as oxidation. |

| Purge Gas Flow Rate | 20-50 mL/min | To ensure a consistent and inert environment around the sample. |

| Heating Rate | 10 °C/min | A common heating rate that provides good resolution of thermal events. The heating rate can be varied to study the kinetics of decomposition. |

| Temperature Range | Ambient to 800 °C | This range will encompass the entire decomposition process. |

| Pre-treatment | Isothermal hold at 110 °C for 10 min | To remove any adsorbed moisture. |

Procedure:

-

Tare the TGA instrument with an empty crucible.

-

Accurately weigh 5-10 mg of this compound powder into the crucible.

-

Place the crucible in the TGA furnace.

-

Purge the furnace with the inert gas for at least 30 minutes to establish an inert atmosphere.

-

Initiate the temperature program:

-

Hold at 110 °C for 10 minutes.

-

Ramp the temperature from 110 °C to 800 °C at a rate of 10 °C/min.

-

-

Record the mass loss as a function of temperature.

-

Analyze the resulting TGA curve to determine the onset temperature of decomposition (the temperature at which mass loss begins) and the final temperature of decomposition (the temperature at which the mass becomes constant).

The following diagram outlines the experimental workflow for TGA:

Caption: Experimental workflow for TGA of this compound.

Considerations for Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) can be used to measure the heat flow associated with the thermal decomposition of this compound. The decomposition is an endothermic process. The experimental setup for DSC would be similar to that of TGA in terms of sample preparation, atmosphere, and heating rate. The resulting DSC curve would show an endothermic peak corresponding to the energy absorbed during the decomposition of the material.

Conclusion

The thermal decomposition of this compound is a well-defined process that primarily yields Barium Fluoride and Silicon Tetrafluoride. The decomposition initiates around 300 °C and proceeds to completion at higher temperatures, with near-complete conversion to SiF₄ at 590 °C. For researchers and professionals requiring precise characterization of this material, thermogravimetric analysis provides a robust method for determining its thermal stability and decomposition profile. The experimental protocol and data presented in this guide offer a solid foundation for further investigation and application of this compound in various scientific and industrial fields.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. CAS 17125-80-3: this compound | CymitQuimica [cymitquimica.com]

- 3. CAS Common Chemistry [commonchemistry.cas.org]

- 4. This compound [chemister.ru]

- 5. CN101676213B - Method for preparing barium fluosilicate and barium fluoride by dry method - Google Patents [patents.google.com]

- 6. Automated analysis of natural variations in isotopes of silicon by the thermal decomposition of BaSiF 6 - Journal of Analytical Atomic Spectrometry (RSC Publishing) DOI:10.1039/D5JA00294J [pubs.rsc.org]

Barium Hexafluorosilicate: A Technical Guide to Its Hazards and Toxicity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Barium hexafluorosilicate (B96646) (BaSiF₆), a white crystalline powder, sees use in various industrial applications, including as an insecticide and in the manufacturing of ceramics and glass.[1][2] Despite its utility, the compound presents significant toxicological concerns primarily attributable to the bioavailable barium ion (Ba²⁺). This technical guide provides a comprehensive overview of the known hazards and toxicity of barium hexafluorosilicate, with a focus on quantitative data, experimental methodologies, and mechanisms of action. The information presented herein is intended to inform risk assessment and guide safe handling and experimental design for professionals in research and drug development. While specific toxicological data for this compound is limited in some areas, this guide extrapolates from studies on other soluble barium compounds to provide a thorough assessment of potential risks.

Chemical and Physical Properties

This compound is an inorganic salt with the following key properties:

| Property | Value |

| Chemical Formula | BaSiF₆ |

| Molar Mass | 279.40 g/mol [3] |

| Appearance | White crystalline powder[1] |

| Solubility in Water | 0.0235 g/100mL at 25°C[4] |

Toxicological Data

The toxicity of this compound is primarily due to the barium ion, which becomes available upon dissolution. The health effects of barium compounds are dependent on their solubility in water and gastrointestinal fluids.[3]

Acute Toxicity

This compound is classified as harmful if swallowed and harmful if inhaled.[3] Ingestion is the most common route of acute poisoning.

Table 1: Acute Toxicity of this compound

| Test | Species | Route | Value | Observations | Reference |

| LD₅₀ | Rat | Oral | 175 mg/kg | Cyanosis, diarrhea, musculoskeletal changes | [5] |

Chronic Toxicity

Reproductive and Developmental Toxicity

There is a lack of specific reproductive and developmental toxicity studies on this compound. Studies on other barium compounds have shown mixed results. Some animal studies have indicated that high doses of barium can lead to decreased pup weight and potential reproductive effects in rats, while others have not observed significant reproductive toxicity.[6][7]

Carcinogenicity

This compound is not classified as a human carcinogen by the International Agency for Research on Cancer (IARC).[3] Studies on the carcinogenicity of other barium compounds have not shown a consistent carcinogenic effect.[7]

Genotoxicity

Specific genotoxicity data for this compound is limited. In vitro studies on barium chloride did not show mutagenic activity in the Ames test or an increase in chromosomal aberrations in Chinese hamster ovary (CHO) cells.[7]

Neurotoxicity

While high doses of barium can affect the nervous system, leading to symptoms like tremors and weakness, specific neurotoxicity studies on this compound are not well-documented.[3] Animal studies with other barium compounds have shown some effects on motor activity at high doses.[6]

Dermal and Eye Irritation

This compound is not classified as a skin or eye irritant.[8] However, due to its toxic nature upon absorption, skin contact should be minimized.

Mechanism of Toxicity

The primary mechanism of barium toxicity is the blockade of potassium channels.[3] Barium ions (Ba²⁺) are similar in size to potassium ions (K⁺) and can enter and block the pore of potassium channels, particularly the inward-rectifier potassium channels (Kir). This blockade inhibits the normal efflux of potassium from cells, leading to a shift of potassium from the extracellular to the intracellular space. The resulting hypokalemia (low blood potassium) is a hallmark of barium poisoning and is responsible for many of the clinical manifestations.

The decreased resting membrane potential due to hypokalemia leads to muscle weakness, paralysis, and cardiac arrhythmias.[3]

Experimental Protocols

Detailed experimental protocols for the toxicological evaluation of this compound are not consistently available in published literature. However, standardized guidelines from organizations like the Organisation for Economic Co-operation and Development (OECD) are typically followed.

Acute Oral Toxicity (OECD 423)

The acute oral toxicity of a substance is often determined using the Acute Toxic Class Method (OECD Guideline 423).

This method involves a stepwise procedure with a small number of animals per step to classify the substance based on its LD₅₀. Key parameters of such a study would include:

-

Test Species: Typically rats.[9]

-

Administration: Oral gavage.[9]

-

Dosage: A starting dose is chosen, and subsequent doses are adjusted based on the observed mortality.[9]

-

Observation Period: Animals are observed for at least 14 days for signs of toxicity and mortality.[9]

-

Endpoint: The LD₅₀ value is estimated based on the mortality data.[9]

Genotoxicity - Ames Test (OECD 471)

The Ames test is a widely used method to assess the mutagenic potential of a chemical.

The protocol involves:

-

Test System: Histidine-requiring strains of Salmonella typhimurium.

-

Procedure: The bacteria are exposed to the test substance in the presence and absence of a metabolic activation system (S9 fraction).

-

Endpoint: An increase in the number of revertant colonies (bacteria that have regained the ability to synthesize histidine) indicates a mutagenic effect.

Environmental Hazards

Specific ecotoxicological data for this compound is scarce. The environmental fate and effects of barium are dependent on its solubility. In the environment, soluble barium compounds can be toxic to aquatic life.

Table 2: Ecotoxicity of Barium (General)

| Test | Species | Endpoint | Value | Reference |

| Acute Toxicity | Daphnia magna (Water flea) | EC₅₀ (48h) | 1,001 - 100,000 µg/L | [10] |

It is important to note that the environmental risk of this compound will also be influenced by the hexafluorosilicate anion, which can hydrolyze to release fluoride, another potentially toxic substance to aquatic organisms.

Conclusion

This compound is a hazardous substance with significant acute toxicity upon ingestion and inhalation. The primary mechanism of toxicity is the blockade of potassium channels by the barium ion, leading to hypokalemia and subsequent effects on the muscular and cardiovascular systems. While data on chronic, reproductive, and developmental toxicity, as well as environmental effects, are limited for this specific compound, studies on other soluble barium salts suggest that the kidneys are a key target organ for long-term exposure. Due to the limited specific data, caution should be exercised when handling this compound, and appropriate personal protective equipment should be used to prevent exposure. Further research is warranted to fully characterize the toxicological profile of this compound.

References

- 1. creative-bioarray.com [creative-bioarray.com]

- 2. CAS 17125-80-3: this compound | CymitQuimica [cymitquimica.com]

- 3. This compound | Ba.F6Si | CID 28299 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound [drugfuture.com]

- 5. This compound | CAS#:17125-80-3 | Chemsrc [chemsrc.com]

- 6. atsdr.cdc.gov [atsdr.cdc.gov]

- 7. HEALTH EFFECTS - Toxicological Profile for Barium and Barium Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. chemos.de [chemos.de]

- 9. dep.nj.gov [dep.nj.gov]

- 10. mds-usa.com [mds-usa.com]

Methodological & Application

Application Notes and Protocols: Production of Silicon Tetrafluoride via Thermal Decomposition of Barium Hexafluorosilicate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Silicon tetrafluoride (SiF₄) is a versatile and crucial specialty gas in various high-tech industries, including semiconductor manufacturing for precision etching, optical fiber production, and the synthesis of fluorochemicals.[1][2][3] One established and reliable method for producing high-purity SiF₄ is through the thermal decomposition of barium hexafluorosilicate (B96646) (BaSiF₆).[1][4][5] This method is advantageous due to the stability of BaSiF₆ at lower temperatures and its ability to yield a high-purity product upon decomposition at elevated temperatures.[6][7]

Barium hexafluorosilicate is a white crystalline solid with low solubility in water.[8][9] It is typically synthesized via precipitation from an aqueous solution containing barium ions and hexafluorosilicate ions.[9] The subsequent thermal decomposition of the dried BaSiF₆ precipitate provides a direct route to generating SiF₄ gas.[4][10]

Principle of the Reaction

The production of silicon tetrafluoride from this compound is a two-step process:

-

Precipitation of this compound: Barium chloride (BaCl₂) is reacted with hexafluorosilicic acid (H₂SiF₆) to precipitate the sparingly soluble this compound (BaSiF₆).[9][11]

Reaction: BaCl₂ + H₂SiF₆ → BaSiF₆(s) + 2HCl[9]

-

Thermal Decomposition: The solid BaSiF₆ is heated, causing it to decompose into solid barium fluoride (B91410) (BaF₂) and gaseous silicon tetrafluoride (SiF₄).[4][12]

Reaction: BaSiF₆(s) → BaF₂(s) + SiF₄(g)

The thermal decomposition typically begins at temperatures around 300°C, with higher temperatures leading to a more rapid and complete reaction.[1][6][13]

Data Presentation

The following tables summarize the quantitative data for the key steps in the production of SiF₄ from BaSiF₆.

Table 1: Precipitation of this compound (BaSiF₆)

| Reactants | Reactant Ratio (BaCl₂ : H₂SiF₆) | Temperature (°C) | Recovery Yield (%) | Reference |

|---|---|---|---|---|

| Barium Chloride (BaCl₂) & Hexafluorosilicic Acid (H₂SiF₆) | ~ 1 : 1 | Not Specified | 97 | [11] |

| Barium Fluoride (BaF₂) & Hexafluorosilicic Acid (H₂SiF₆) | 1.5 : 1 | 80 | 95 |[11] |

Table 2: Thermal Decomposition of this compound (BaSiF₆) to Silicon Tetrafluoride (SiF₄)

| Temperature (°C) | Time | Yield of SiF₄ (%) | Notes | Reference |

|---|---|---|---|---|

| > 400 | 1 hour | Nearly Quantitative | Low yields observed up to 400°C. | [11] |

| 550 | 30 minutes | Approaches Completion | - | [11] |

| 590 | 10 minutes | 99.8 ± 0.16 | Considered a reasonable compromise between temperature and speed. | [6][7] |

| 600 | 15 minutes | Essentially Complete | - |[11] |

Experimental Protocols

Protocol 1: Preparation of this compound (BaSiF₆) via Precipitation

Objective: To synthesize solid BaSiF₆ from aqueous solutions of barium chloride and hexafluorosilicic acid.

Materials:

-

Barium chloride (BaCl₂)

-

Hexafluorosilicic acid (H₂SiF₆), 15-30% solution

-

Deionized water

-

Beakers

-

Stirring rod

-

Filtration apparatus (e.g., Büchner funnel)

-

Drying oven

Procedure:

-

Prepare a saturated solution of barium chloride in deionized water.

-

In a separate beaker, place the hexafluorosilicic acid solution.

-

Slowly add the barium chloride solution to the hexafluorosilicic acid solution while stirring continuously. A white precipitate of BaSiF₆ will form immediately.[9][11]

-

Continue stirring for 15-20 minutes to ensure complete precipitation.

-

Separate the BaSiF₆ precipitate from the liquid using a filtration apparatus.

-

Wash the precipitate with deionized water to remove any remaining HCl and unreacted salts.

-

Dry the collected BaSiF₆ precipitate in an oven at 110°C to remove water.[6] The final product should be a fine, white powder.

Protocol 2: Thermal Decomposition of BaSiF₆ to Produce SiF₄

Objective: To generate high-purity SiF₄ gas through the thermal decomposition of solid BaSiF₆.

Materials:

-

Dried this compound (BaSiF₆) powder

-

Quartz tube furnace

-

Sample boat (e.g., quartz)

-

Inert gas supply (e.g., Nitrogen, N₂) with flow controller

-

Gas collection system or downstream reactor

-

Appropriate safety equipment (fume hood, personal protective equipment)

Procedure:

-

Place a known quantity of dried BaSiF₆ powder into a sample boat and position it in the center of the quartz tube furnace.

-

Assemble the gas lines, ensuring the outlet is connected to a suitable collection system or the intended reaction chamber. It is crucial to prevent atmospheric moisture from entering the system, as SiF₄ reacts with water.[2]

-

Purge the system with a slow stream of dry, inert gas (e.g., N₂ at ~200 cc/min) for 15-20 minutes to remove air and residual moisture.[11]

-

While maintaining the inert gas flow, begin heating the furnace to the desired decomposition temperature (e.g., 590-600°C).[6][11] The inert gas flow helps to carry the SiF₄ product out of the reaction zone, driving the equilibrium reaction to completion.[11]

-

Maintain the temperature for the specified duration (e.g., 15 minutes at 600°C) to ensure complete decomposition of the BaSiF₆.[11]

-

The evolved SiF₄ gas is carried by the inert gas stream to the collection system.

-

After the reaction is complete, turn off the furnace and allow the system to cool to room temperature under the inert gas flow.

-

The remaining solid in the sample boat is barium fluoride (BaF₂). Handle and dispose of all materials according to safety guidelines.

Visualizations

Caption: Thermal decomposition of BaSiF₆.

Caption: Workflow for SiF₄ production.

Safety and Handling

-

This compound (BaSiF₆): Handle with care. While it has low solubility, it is a barium compound and can be toxic if ingested.

-

Silicon Tetrafluoride (SiF₄): This is a toxic and corrosive gas.[1] It reacts with water to form hydrofluoric acid (HF) and silicic acid.[2] All experiments involving SiF₄ must be conducted in a well-ventilated fume hood.

-

Hexafluorosilicic Acid (H₂SiF₆): This is a corrosive acid. Appropriate personal protective equipment (gloves, goggles, lab coat) must be worn.

-

High Temperatures: The use of a tube furnace involves high temperatures, and appropriate precautions against thermal burns should be taken.

References

- 1. From Etching to Optics: How Silicon Tetrafluoride (SiF4) Enhances High-Tech Manufacturing - China Isotope Development [asiaisotopeintl.com]

- 2. Silicon Tetrafluoride (SiF4): The Ultimate Specialty Gas for Advanced Electronics and Glass Synthesis - China Isotope Development [asiaisotopeintl.com]

- 3. What is Silicon Tetrafluoride: Everything You Need to Know [cfsilicones.com]

- 4. ntrs.nasa.gov [ntrs.nasa.gov]

- 5. Silicon tetrafluoride - Wikipedia [en.wikipedia.org]

- 6. pubs.rsc.org [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. CAS 17125-80-3: this compound | CymitQuimica [cymitquimica.com]

- 9. This compound - Wikipedia [en.wikipedia.org]

- 10. Automated analysis of natural variations in isotopes of silicon by the thermal decomposition of BaSiF6 - Journal of Analytical Atomic Spectrometry (RSC Publishing) [pubs.rsc.org]

- 11. osti.gov [osti.gov]

- 12. researchgate.net [researchgate.net]

- 13. This compound [chemister.ru]

Application Notes and Protocols for Barium Hexafluorosilicate as an Insecticide in Agriculture

Disclaimer: Barium hexafluorosilicate (B96646) is a toxic compound with significant health and environmental risks. Its use as an insecticide is largely discontinued (B1498344) in many regions due to the availability of safer and more effective alternatives. These notes are for informational and research purposes only and do not constitute a recommendation for its use. Always adhere to current local regulations regarding pesticide use.

Application Notes

Introduction

Barium hexafluorosilicate (BaSiF₆), also known as barium silicofluoride, is an inorganic salt that has been historically used as a stomach poison insecticide in agriculture.[1][2] It was primarily employed to control chewing insects on various crops. Its application has significantly declined due to its toxicity and the development of modern synthetic insecticides.

Chemical and Physical Properties

| Property | Value |

|---|---|

| Chemical Formula | BaSiF₆ |

| Molar Mass | 279.40 g/mol |

| Appearance | White crystalline powder |

| Solubility in Water | 0.25 g/100 mL at 25°C |

| Density | 4.28 g/cm³ |

Mode of Action

This compound acts as a stomach poison. For the insecticide to be effective, it must be ingested by the target pest. Once ingested, the compound interferes with essential physiological processes, leading to toxicity and death. The exact biochemical mechanism is not well-documented in the readily available literature but is believed to involve the disruption of critical enzyme functions by both barium and fluoride (B91410) ions.

Historical Efficacy and Target Pests

Historical data on the efficacy of this compound is primarily qualitative. It was considered a substitute for arsenical insecticides.[2]

Table 1: Historical Target Pests and Efficacy of this compound

| Target Pest | Crop | Efficacy Notes |

|---|---|---|

| Mexican bean beetle (Epilachna varivestis) | Beans | Reported to provide control, though sometimes less effective than arsenicals. Often applied as a dust mixed with lime.[3] |

| Codling moth (Cydia pomonella) | Apples, Pears | Used as a spray, sometimes in combination with fish oil or mineral oil emulsions as a sticker.[2] |

| Various chewing insects | Vegetables, Fruits | Generally used against a range of chewing insects before the advent of modern synthetic pesticides. |

Application Methods

Historically, this compound was applied as either a dust or a spray.

-

Dusting: The powdered insecticide was often mixed with an inert carrier, such as hydrated lime, to ensure even distribution and to reduce phytotoxicity.

-

Spraying: For spray applications, the powder was suspended in water. Due to its low solubility, constant agitation of the spray tank was necessary to maintain a uniform suspension. Adjuvants like fish oil were sometimes added to improve adhesion to plant surfaces.[2]

Specific historical application rates are not well-documented in the available literature.

Toxicology and Safety

This compound is toxic to humans and other non-target organisms through ingestion and inhalation.

Table 2: Toxicological Profile of this compound

| Parameter | Finding |

|---|---|

| Acute Oral Toxicity | Toxic if swallowed. |

| Acute Inhalation Toxicity | Harmful if inhaled. |